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Compound of Interest

Compound Name: Set2

Cat. No.: B1193563 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers encountering issues with Set2 western blotting, specifically when bands appear at

an incorrect molecular weight.

Frequently Asked Questions (FAQs)
Q1: Why is my Set2 band appearing at a lower molecular
weight than expected?
An Set2 band appearing lower than its predicted size is often an indication of protein

degradation.[1] This can be caused by endogenous proteases released during cell lysis.[2][3]

To mitigate this, it is crucial to work quickly, keep samples on ice, and use a fresh protease

inhibitor cocktail in your lysis buffer.[4][5][6]

Another possibility is the existence of different isoforms of Set2 due to alternative splicing,

which could result in a smaller protein product.

Q2: Why is my Set2 band appearing at a higher
molecular weight than expected?
A band appearing higher than the expected molecular weight can be attributed to several

factors, most commonly post-translational modifications (PTMs).[7] Glycosylation, for example,

can cause proteins to appear larger than their predicted size.[1] Set2 is also known to be

phosphorylated, which can affect its migration in the gel.[8][9]
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Incomplete denaturation of the protein sample can also lead to a higher apparent molecular

weight. Ensure your samples are fully denatured by heating them in loading buffer containing

SDS and a reducing agent.[4][5] Additionally, protein aggregation can cause the protein to run

higher in the gel.[10]

Q3: What are the expected molecular weights for Set2 in
different species?
The predicted molecular weight of Set2 can vary between species. It is important to consult

resources like UniProt for the specific molecular weight of the protein in your organism of

interest.

Species Gene Name UniProt Accession
Predicted
Molecular Weight
(kDa)

Homo sapiens

(Human)
SETD2 Q9BYW2 288.5

Saccharomyces

cerevisiae (Yeast)
SET2 P46921 83.1

Schizosaccharomyces

pombe (Fission Yeast)
set2 O14026 90.7

Note: The observed molecular weight in a western blot may differ from the predicted molecular

weight due to the factors discussed in this guide.

Q4: How can I prevent protein degradation during
sample preparation for Set2 Western blotting?
Preventing protein degradation is critical for obtaining accurate western blot results.[11] Key

steps include:

Work quickly and on ice: Perform all sample preparation steps on ice to minimize protease

activity.[4][5]
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Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer

immediately before use.[2][3][12]

Proper storage: Store your lysates at -80°C for long-term storage to prevent degradation.[6]

Q5: What are the optimal gel conditions for resolving
Set2?
The choice of gel percentage is important for achieving good resolution of your protein of

interest. For a large protein like human Set2 (~288 kDa), a lower percentage acrylamide gel

(e.g., 6-8%) is recommended. For smaller versions of Set2, such as in yeast (~83-91 kDa), a

higher percentage gel (e.g., 10-12%) may be more appropriate.[13] Using a gradient gel (e.g.,

4-15%) can also be effective for separating a wide range of protein sizes.

Q6: Could post-translational modifications be affecting
the migration of my Set2 protein?
Yes, post-translational modifications (PTMs) can significantly alter the migration of a protein

during SDS-PAGE.[7] Set2 is known to be a histone methyltransferase that is involved in

transcriptional elongation and interacts with the phosphorylated form of RNA Polymerase II.[8]

[9] This suggests that Set2 itself is likely subject to PTMs such as phosphorylation, which can

cause a shift in its apparent molecular weight.[9] If you suspect PTMs are affecting your results,

you can try treating your samples with enzymes that remove these modifications (e.g.,

phosphatases) before running the gel.
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Observation Potential Cause Recommended Solution

Band is at a lower MW Protein Degradation

Add a fresh protease inhibitor

cocktail to the lysis buffer.

Keep samples on ice at all

times.[3][4][5]

Alternative Splicing Isoforms

Check protein databases (e.g.,

UniProt) for known isoforms of

Set2 in your species.

Band is at a higher MW

Post-Translational

Modifications (e.g.,

phosphorylation, glycosylation)

Treat lysate with appropriate

enzymes (e.g., phosphatase,

deglycosylase) prior to loading.

[7][14]

Incomplete Denaturation

Ensure complete denaturation

by heating the sample at 95-

100°C for 5-10 minutes in

loading buffer with SDS and a

reducing agent.[4][5]

Protein Aggregation

Reduce the amount of protein

loaded on the gel. Ensure the

sample is fully solubilized in

the lysis buffer.[10]

Multiple Bands Non-specific antibody binding

Optimize primary and

secondary antibody

concentrations. Ensure the

blocking step is sufficient.[1]

Protein Degradation
See "Band is at a lower MW"

solutions.

Splice Variants or PTMs

See "Alternative Splicing

Isoforms" and "Post-

Translational Modifications"

solutions.
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Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction

Wash cultured cells twice with ice-cold PBS.[4]

Add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor

cocktail (1X final concentration).[4][12]

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.[15]

Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4][5]

Protocol 2: Sample Preparation for SDS-PAGE
Based on the protein concentration, dilute the lysate to the desired concentration with lysis

buffer.

Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-

mercaptoethanol or DTT) to the lysate to a final concentration of 1X.[4]

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][5]

Briefly centrifuge the samples to collect the condensate.

Load equal amounts of protein into each well of the SDS-PAGE gel.[6]
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Troubleshooting Incorrect Set2 Band Size

Incorrect Set2 Band Size Observed

Higher or Lower than Expected?

Lower MW

Lower

Higher MW

Higher

Suspect Degradation Consider Splice Isoforms Suspect PTMs or Aggregation Check Denaturation Protocol

Optimize Lysis:
- Add Protease Inhibitors

- Keep on Ice
Enzyme Treatment (e.g., Phosphatase)Check UniProt for Isoforms

Optimize Sample Prep:
- Fresh Loading Buffer

- Heat at 95-100°C

Re-run Western Blot

Click to download full resolution via product page

Caption: Troubleshooting workflow for incorrect Set2 band size.
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Potential Causes of Increased Apparent MW of Set2

Set2 Protein
(Predicted MW)

Phosphorylation Glycosylation Ubiquitination

Modified Set2
(Higher Apparent MW)

Click to download full resolution via product page

Caption: Post-translational modifications affecting Set2 migration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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